molecular formula C15H21NO2 B13092876 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Cat. No.: B13092876
M. Wt: 247.33 g/mol
InChI Key: MWFQTSRXJJVKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cross-Referenced Databases:

  • PubChem : While the compound itself is not directly indexed under its CAS number in the provided PubChem entries, structurally analogous molecules, such as 2-((5-methylpyrimidin-2-yl)oxy)-2-phenylacetic acid (CID 168032590) and 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CID 68467674), demonstrate the database’s utility for retrieving substituent-specific data.
  • ChemSpider : As a hub for aggregated chemical data, ChemSpider likely catalogs this compound under its CAS number, given its inclusion of over 130 million structures from diverse sources.
  • ChEMBL : Focused on bioactive molecules, ChEMBL may include this compound if it has documented pharmacological activity, though such data are absent from current search results.

Table 1: Key Identifiers and Database Links

Property Value Source
CAS Registry Number 1105699-34-0
Molecular Formula C₁₅H₂₁NO₂
Preferred IUPAC Name 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid
ChemSpider ID Not explicitly listed

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C15H21NO2/c1-11-8-12(2)10-16(9-11)14(15(17)18)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,17,18)

InChI Key

MWFQTSRXJJVKFN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Phenylacetic Acid Derivatives

One common approach involves the nucleophilic substitution of a phenylacetic acid derivative bearing a suitable leaving group (e.g., benzyl bromide) with 3,5-dimethylpiperidine under basic or neutral conditions.

  • Reaction Conditions: The reaction typically proceeds under mild heating with solvents such as ethanol or dimethylformamide (DMF).
  • Mechanism: The nitrogen atom of 3,5-dimethylpiperidine attacks the electrophilic carbon adjacent to the leaving group, forming the piperidinyl-substituted phenylacetic acid.
  • Yield and Purity: Reaction monitoring by HPLC and NMR ensures completion, with yields varying depending on reaction time and temperature.

Friedel-Crafts Acylation and Subsequent Functional Group Transformations

Another synthetic route involves:

  • Starting from substituted benzenes such as p-xylene or 2,5-dimethylbenzyl bromide.
  • Performing Friedel-Crafts acylation to introduce an acyl group.
  • Conversion of intermediates through ketal formation, zinc salt-catalyzed rearrangement, and alkaline hydrolysis.
  • Final acidification to obtain the target phenylacetic acid derivative.

This approach is noted for its industrial applicability due to:

  • Use of relatively inexpensive starting materials.
  • Avoidance of precious metal catalysts.
  • High overall yields (up to ~88.5% reported for related compounds).

Catalytic Carbonylation Methods

Patent literature describes catalytic carbonylation of benzyl bromide derivatives in the presence of transition metal catalysts such as rhodium or cobalt complexes.

  • Catalysts: [RhCl(COD)]2, Co2(CO)8.
  • Reaction Conditions: CO gas is introduced at controlled pressure and temperature (~40°C) in the presence of base (NaOH) and phase transfer catalysts (e.g., tetrabutylammonium bromide).
  • Workup: After reaction completion, acidification precipitates the phenylacetic acid product.
  • Yields: Moderate yields reported (42%-47%).

Amide Coupling and Subsequent Hydrolysis

In advanced synthetic schemes for analogues, intermediates bearing amide or urea functionalities are prepared by coupling reactions (e.g., HATU-mediated amide coupling) between phenylacetic acid derivatives and amines such as 3,5-dimethylpiperidine, followed by hydrolysis to yield the target acid.

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Notes
Nucleophilic substitution Phenylacetic acid derivative + 3,5-dimethylpiperidine Base (e.g., NaOH), solvent (EtOH, DMF) Mild heating, hours Variable Straightforward, scalable
Friedel-Crafts acylation route p-Xylene or 2,5-dimethylbenzyl bromide Lewis acid catalysts, Zn salts Multi-step, ambient to moderate temp Up to 88.5 Industrially viable, environmentally friendly
Catalytic carbonylation 2,5-Dimethylbenzyl bromide Rhodium or cobalt carbonyl complexes 40°C, CO gas, 6 hours 42-47 Requires pressurized CO, moderate yield
Amide coupling + hydrolysis Phenylacetic acid derivatives + amines HATU, Pd/C hydrogenation Multi-step, various solvents Not specified Used for analogues, complex synthesis
  • The catalytic carbonylation method offers moderate yields but requires careful control of CO pressure and catalyst loading.
  • Friedel-Crafts based methods provide higher yields and are more cost-effective for scale-up.
  • Nucleophilic substitution reactions are versatile but may require optimization of base strength and solvent polarity.
  • Avoidance of precious metals and environmentally hazardous reagents is a key consideration in recent developments.
  • The choice of purification solvent significantly impacts the crystallinity and purity of the final acid.

The preparation of 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid involves multiple synthetic strategies, each with advantages and limitations. Industrially, Friedel-Crafts acylation followed by functional group transformations and acidification is preferred due to high yield and environmental compliance. Catalytic carbonylation and nucleophilic substitution offer alternative routes suitable for laboratory-scale synthesis and analog development. Continuous advancements focus on improving yield, reducing hazardous reagents, and simplifying purification to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the phenylacetic acid moiety, converting it to the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Phenylacetic alcohol derivatives.

    Substitution: Halogenated phenylacetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid exhibit significant antimicrobial properties. A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the piperidine moiety can enhance efficacy against various pathogens, particularly in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases. The structural features of the compound allow it to interact effectively with biological targets involved in inflammatory pathways .

Cancer Research
Recent studies have explored the potential of this compound in oncology. Preliminary findings suggest that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. The piperidine ring's electron-donating characteristics may play a crucial role in modulating these biological processes .

Pharmacological Studies

Neuropharmacology
The compound's piperidine structure is significant in neuropharmacology, particularly in developing treatments for neurological disorders. It has been evaluated for its effects on neurotransmitter systems, showing potential as an anxiolytic or antidepressant agent. The ability to cross the blood-brain barrier enhances its therapeutic prospects in treating central nervous system disorders .

Drug Formulation
In drug formulation studies, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid has been utilized as a scaffold for synthesizing novel drug candidates. Its favorable physicochemical properties facilitate the design of formulations with improved bioavailability and stability, essential for effective therapeutic agents .

Cosmetic Applications

Skin Care Products
The compound has been investigated for its use in cosmetic formulations due to its potential moisturizing and anti-aging properties. Studies have shown that it can enhance skin hydration and elasticity when incorporated into topical products. The safety profile is also favorable, making it suitable for various skin types .

Formulation Stability
In cosmetic chemistry, 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid contributes to the stability of formulations by acting as an emulsifier or stabilizer. Its ability to maintain product integrity under varying conditions is crucial for commercial cosmetic products .

Case Studies

Study Focus Findings Implications
Antimicrobial EfficacyDemonstrated activity against resistant bacterial strainsPotential for new antibiotics
Anti-inflammatory EffectsInhibition of cytokine productionDevelopment of anti-inflammatory drugs
Neuropharmacological AssessmentAnxiolytic effects observed in animal modelsNew treatments for anxiety disorders
Cosmetic Formulation TrialsImproved skin hydration and elasticity reportedViable ingredient for skin care products

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenylacetic acid moiety can modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Classification and Key Analogs

The compound can be compared to three categories of analogs:

Simple Phenylacetic Acid Derivatives :

  • 2-Phenylacetic Acid : Lacks the piperidine substituent; exhibits antioxidant activity in mushroom fermentation broths (e.g., DPPH radical scavenging) .
  • 2-(4-Hydroxyphenyl)acetic Acid : Hydroxyl group enhances polarity and antioxidant capacity compared to unsubstituted analogs .

Piperidine-Containing Derivatives :

  • Ethyl 2-(Piperidin-4-yl)acetate : An ester analog with a piperidine ring; lower polarity (log P = 1.34) and higher lipophilicity due to the ethyl ester group .
  • 3-{4-(3,5-Dimethylpiperidin-1-yl)phenyl} Derivatives : Similar piperidinyl substitution but linked to a phenyl group via an acetylated amine; tested as IDO1 inhibitors .

Substituted Phenylacetic Acids :

  • 3,5-Dimethylphenylacetic Acid : Contains methyl groups on the benzene ring but lacks the piperidine moiety; increased lipophilicity (predicted log P ≈ 2.1) compared to 2-phenylacetic acid (log P = 1.4) .
  • 2-(Pyridin-3-yl)acetic Acid : Replaces piperidine with pyridine; higher water solubility due to pyridine’s basic nitrogen but similar molecular weight (137.14 g/mol) .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Predicted log P Solubility (Water) Reference
2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid C₁₅H₂₁NO₂ Piperidine, phenylacetic acid ~2.5* Moderate -
2-Phenylacetic Acid C₈H₈O₂ Phenyl, carboxylic acid 1.4 High
3,5-Dimethylphenylacetic Acid C₁₀H₁₂O₂ Methylphenyl, carboxylic acid 2.1 Low
2-(Pyridin-3-yl)acetic Acid C₇H₇NO₂ Pyridine, carboxylic acid 0.8 High
Ethyl 2-(Piperidin-4-yl)acetate C₉H₁₇NO₂ Piperidine, ester 1.34 Low

*Estimated based on additive contributions of 3,5-dimethylpiperidine (log P ≈ 1.2) and phenylacetic acid (log P = 1.4).

Key Observations :

  • Pyridine-containing analogs exhibit higher solubility due to hydrogen-bonding capabilities .

Contrasts :

  • Piperidine-containing compounds (e.g., IDO1 inhibitors) target enzymatic pathways, whereas simpler phenylacetic acids focus on redox activity .
  • The target compound’s dual aromatic and alicyclic structure may broaden its interaction with biological targets compared to analogs.

Insights :

    Biological Activity

    2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in relation to receptor interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

    Chemical Structure and Synthesis

    The compound features a piperidine ring substituted at the 3 and 5 positions with methyl groups, attached to a phenylacetic acid moiety. The synthesis typically involves the reaction of 3,5-dimethylpiperidine with phenylacetic acid derivatives, employing various coupling methods to achieve the desired structure.

    Receptor Binding Affinity

    Research indicates that compounds similar to 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid exhibit significant binding affinity for various receptors, particularly adenosine receptors. A study highlighted that modifications on the phenyl ring did not adversely affect receptor binding, suggesting that such compounds could serve as potential drug candidates targeting adenosine receptors involved in cardiovascular and central nervous system functions .

    Inhibition of Enzymatic Activity

    The compound has been evaluated for its inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and has implications in cancer immunotherapy. A series of derivatives were synthesized, showing that the presence of a carboxyl group is critical for binding activity against IDO1. Certain modifications led to enhanced inhibitory effects, making these derivatives promising candidates for further development .

    Antioxidant Properties

    Preliminary studies suggest that compounds related to 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid may possess antioxidant properties. These effects are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways. Such biological activities are beneficial in preventing cellular damage and could have therapeutic implications in oxidative stress-related diseases .

    Case Study: IDO1 Inhibition

    In a specific study assessing the compound's efficacy against IDO1, several derivatives were synthesized and tested for their inhibitory potential. The results indicated that certain modifications significantly increased potency compared to established inhibitors like epacadostat. The structure-activity relationship (SAR) analysis helped identify key functional groups necessary for activity, emphasizing the importance of the phenyl ring in binding interactions .

    Table of Biological Activities

    CompoundTarget EnzymeIC50 (nM)Remarks
    Compound AIDO10.7High potency
    Compound BIDO18.569Moderate potency
    Compound CAntioxidantN/AScavenges free radicals

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid, and how can its purity be validated?

    • Methodological Answer : The compound can be synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl halides . Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) with UV detection, complemented by mass spectrometry (MS) to confirm molecular weight. Impurity profiling should adhere to pharmacopeial guidelines, referencing standards like those in the European Pharmacopoeia for related phenylacetic acid derivatives . Batch-to-batch consistency can be monitored by quantifying peptide content and residual solvents, as outlined in peptide synthesis quality control protocols .

    Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the piperidine and phenyl rings. For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended. The SHELX suite (e.g., SHELXL for refinement) enables high-resolution structure determination, while ORTEP-III provides graphical visualization of thermal ellipsoids and molecular geometry . Crystallization conditions (e.g., solvent choice, temperature gradients) should be optimized to obtain diffraction-quality crystals.

    Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

    • Methodological Answer : Variability arises from differences in salt content, residual trifluoroacetic acid (TFA), or hygroscopicity. Requesting additional QC metrics (e.g., peptide content analysis, Karl Fischer titration for water content) ensures consistency. For cell-based assays, TFA removal (<1%) is critical to avoid cytotoxicity . Pre-solubilization in DMSO followed by dilution in assay buffers is advised to minimize aggregation.

    Advanced Research Questions

    Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

    • Methodological Answer : Discrepancies between NMR and crystallographic data may arise from dynamic conformational changes in solution. Variable-temperature NMR can probe rotational barriers of the piperidine ring. If crystallography suggests a planar configuration but NMR shows splitting, molecular dynamics simulations (e.g., using Gaussian or AMBER) can model solution-state behavior. Cross-validation with IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch) is also recommended .

    Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

    • Methodological Answer : Molecular docking studies (AutoDock Vina, Schrödinger Suite) can model binding affinities to targets like proteolysis-targeting chimeras (PROTACs). The piperidine moiety’s stereochemistry and phenylacetic acid’s carboxyl group are critical for hydrogen bonding. Pharmacophore mapping should prioritize the compound’s ability to act as an E3 ubiquitin ligase ligand-linker conjugate, as seen in PROTAC design . MD simulations (>100 ns) assess stability of ligand-target complexes under physiological conditions .

    Q. What experimental designs optimize enantiomeric purity during synthesis?

    • Methodological Answer : Chiral resolution via supercritical fluid chromatography (SFC) using columns like Chiralpak® IC achieves >99% enantiomeric excess (ee). Asymmetric catalysis with chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylate formation can enhance stereoselectivity. Reaction monitoring with chiral HPLC (e.g., Daicel columns) ensures intermediates retain desired configuration .

    Q. How do steric and electronic effects of the 3,5-dimethylpiperidine group influence reactivity in cross-coupling reactions?

    • Methodological Answer : The dimethyl groups increase steric hindrance, slowing transmetalation in palladium-catalyzed couplings. Electronic effects can be probed via Hammett plots by synthesizing analogs with varying substituents. Kinetic studies under inert atmospheres (glovebox) isolate oxygen-sensitive intermediates. Catalyst screening (e.g., Buchwald-Hartwig vs. Suzuki systems) identifies optimal conditions for C–N or C–C bond formation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.